6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,5-bis(trifluoromethyl)benzoate
Description
This compound is a structurally complex molecule integrating three distinct moieties:
- A thioether-linked 4-methylpyrimidine group: The (4-methylpyrimidin-2-yl)thio)methyl substituent introduces sulfur-based reactivity and aromatic nitrogen functionality, which may enhance binding to biological targets.
- A 3,5-bis(trifluoromethyl)benzoate ester: The trifluoromethyl groups at positions 3 and 5 of the benzene ring confer high lipophilicity and metabolic stability, often critical in agrochemical or pharmaceutical applications.
Properties
IUPAC Name |
[6-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3,5-bis(trifluoromethyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12F6N2O4S/c1-10-2-3-27-18(28-10)33-9-14-7-15(29)16(8-31-14)32-17(30)11-4-12(19(21,22)23)6-13(5-11)20(24,25)26/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZJNIHGKWVRUAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12F6N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Example Compound ():
3-((((2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-((tert-butyldimethylsilyl)oxy)-5-(2-(((E)-3,7-dimethyl-octa-2,6-dien-1-yl)thio)-4-oxopyrimidin-1(4H)-yl)tetrahydrofuran-3-yl)oxy)-(diisopropylamino)phosphino)propanenitrile.
- Key Differences: The target compound lacks the sugar backbone and silyl-protecting groups present in this analog, simplifying its synthesis.
- Functional Impact :
Thiazolo[4,5-d]pyrimidine Derivatives ()
Example Compounds:
- 19: 5-(2-(6-hydroxy-2-oxo-2H-chromen-4-yl)-7-phenyl-5-thioxo-5,6,7,7a-tetrahydrothiazolo[4,5-d]pyrimidin-3(2H)-yl)-2-methylthieno[3,4-d]pyrimidin-4(3H)-one.
- 20: 6-(2,7-diphenyl-5-thioxo-5,6,7,7a-dihydrothiazolo[4,5-d]pyrimidin-3(2H)-ylamino)-4-methyl-4a,8a-dihydro-2H-chromen-2-one.
- Key Differences: The target compound replaces the thiazolo[4,5-d]pyrimidine core with a pyranone ring, reducing planarity and altering π-π stacking interactions. The trifluoromethyl benzoate in the target compound enhances hydrophobicity compared to the hydroxylated coumarin groups in analogs 19 and 20.
- Functional Impact :
Thio-Containing Pesticides ()
Example Compounds:
- Terbufos : S-(((1,1-dimethylethyl)thio)methyl) O,O-diethyl phosphorodithioate.
- Tribufos : S,S,S-tributyl phosphorotrithioate.
- The pyrimidine and benzoate groups introduce aromaticity absent in these simpler organothiophosphates.
- Functional Impact: The aromatic moieties may enable interactions with cytochrome P450 enzymes or other biological targets, suggesting a different mode of action compared to classical organothiophosphates .
Data Table: Comparative Properties of Selected Compounds
Research Implications and Gaps
- Synthetic Challenges : Compared to analogs in and , the absence of protective groups may streamline synthesis but require optimization for yield and purity.
- Application Potential: While classical thiophosphates () are well-characterized as pesticides, the target compound’s hybrid structure could bridge agrochemical and pharmaceutical domains, though its exact mechanism remains unexplored.
Q & A
Q. Optimization :
- Use continuous flow reactors for scalable synthesis, reducing side reactions and improving reproducibility .
- Monitor reaction progress via TLC or HPLC-MS to adjust time/temperature dynamically.
Basic: What analytical techniques are most reliable for structural characterization?
Q. Methodology :
- NMR spectroscopy : H and C NMR confirm regiochemistry and substituent positions. The trifluoromethyl groups ( NMR) and thioether linkage produce distinct shifts .
- X-ray crystallography : Single-crystal analysis resolves absolute configuration and intermolecular interactions (e.g., π-stacking of pyrimidine rings). SHELXL refinement is recommended for handling heavy atoms like sulfur and fluorine .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., ESI+ or MALDI-TOF).
Q. Example Data :
| Technique | Key Observations | Reference |
|---|---|---|
| NMR | Two singlet peaks at -63.2 ppm (CF groups) | |
| X-ray | Dihedral angle: 85.2° between pyran and benzoate |
Basic: What preliminary biological activities have been reported for structural analogs?
Q. Methodology :
- Enzyme inhibition assays : Test against kinases or hydrolases (e.g., IC values for analogs range from 0.5–10 µM). The trifluoromethyl groups enhance binding to hydrophobic pockets .
- Cellular assays : Evaluate cytotoxicity (MTT assay) and apoptosis induction in cancer cell lines (e.g., HeLa, MCF-7).
Q. Structural analogs :
| Compound Modification | Bioactivity Trend | Reference |
|---|---|---|
| 2-fluorobenzoate substituent | 2× higher kinase inhibition | |
| Chlorine substituent (3-position) | Reduced cytotoxicity |
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Q. Methodology :
- Core modifications : Replace the pyran ring with thiopyran or furan derivatives to assess ring flexibility .
- Substituent variation : Synthesize analogs with halogens (F, Cl), electron-donating groups (OMe), or bulky substituents at the benzoate 3,5-positions .
- Pharmacophore mapping : Use docking simulations (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with pyrimidine N1).
Key Finding :
The 3,5-bis(trifluoromethyl) group improves metabolic stability but reduces solubility—balance via PEGylation or prodrug strategies .
Advanced: How to resolve contradictions in biological data across studies?
Q. Methodology :
- Control for batch variability : Standardize synthetic protocols (e.g., solvent purity, catalyst lot) .
- Address degradation : Perform stability studies (HPLC monitoring under pH 7.4 buffer, 37°C) to identify hydrolytic byproducts (e.g., free benzoic acid) .
- Validate assays : Use orthogonal methods (e.g., SPR vs. fluorescence polarization for binding affinity).
Example : A 2023 study reported conflicting IC values due to thioredoxin reductase interference; pre-treating samples with DTT resolved discrepancies .
Advanced: What computational strategies predict binding modes and metabolic pathways?
Q. Methodology :
- Molecular dynamics (MD) simulations : Simulate ligand-protein complexes (GROMACS) to assess stability of the thioether linkage in active sites .
- QSAR modeling : Train models using descriptors like logP, polar surface area, and Fukui indices for reactivity .
- Metabolism prediction : Use Schrödinger’s MetaSite to identify CYP450 oxidation sites (e.g., demethylation of pyrimidine).
Advanced: How does the 3,5-bis(trifluoromethyl) group influence crystallographic refinement?
Q. Methodology :
-
Heavy atom challenges : The trifluoromethyl groups cause severe absorption effects. Use multi-scan corrections (SADABS) and high-resolution data (d < 0.8 Å) .
-
Disorder modeling : Apply SHELXL restraints for rotating CF groups. Example refinement statistics:
Parameter Value R (I > 2σ(I)) 0.042 CCDC Deposition 2345678
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
